
Datelliptiumchlorid
Übersicht
Beschreibung
Datelliptium Chloride is a DNA-intercalating agent derived from ellipticine . It has anti-tumor activities .
Molecular Structure Analysis
The molecular formula of Datelliptium Chloride is C23H28ClN3O . The molecular weight is 397.94 .Chemical Reactions Analysis
Datelliptium Chloride shows significantly cytotoxic effects after 2 hours of treatment in suspension and primary cultures of rat hepatocytes . It also leads to a concentration-dependent decrease in gluconeogenesis from lactate in cells .Physical and Chemical Properties Analysis
Datelliptium Chloride is a solid substance with a pink to red color . It has a solubility of 41.67 mg/mL in water .Wissenschaftliche Forschungsanwendungen
Onkologieforschung
Datelliptiumchlorid: hat sich in der Onkologieforschung als vielversprechend erwiesen, insbesondere in der Erforschung des medulären Schilddrüsenkarzinoms (MTC). Es wirkt als RET-Transkriptionsinhibitor, stabilisiert RET-G-Quadruplexstrukturen und unterdrückt die Transkription von Onkogenen. Dies führt zu einer verringerten Epithel-Mesenchym-Transition (EMT), einer reduzierten Sphäroidbildung und einer gehemmten Zellmigration in MTC-Zellen .
Biochemische Anwendungen
Die Rolle von this compound in der Biochemie hängt mit seiner Wechselwirkung mit DNA-Strukturen zusammen. Als DNA-Interkalationsmittel zeigt es Antitumoraktivitäten, indem es Glykogen mobilisiert und die Glukoneogenese aus Laktat in Rattenhepatozyten beeinflusst. Diese Eigenschaft ist entscheidend für das Verständnis des Zellstoffwechsels und der biochemischen Pfade von Krebszellen .
Umweltwissenschaften
Obwohl direkte Anwendungen von this compound in der Umweltwissenschaft nicht gut dokumentiert sind, wurden verwandte Verbindungen für die Umweltbehebung untersucht. Zum Beispiel zeigen Nanomaterialien wie TiO2/PPy-Nanocomposite ein Potenzial in photokatalytischen Anwendungen zur Abbaureinigung von Schadstoffen, was ein interessantes Forschungsgebiet für zukünftige Arbeiten mit this compound sein könnte .
Materialwissenschaften
In der Materialwissenschaft könnten die Eigenschaften von this compound als DNA-Interkalationsmittel genutzt werden, um die Wechselwirkung zwischen DNA-Strukturen und verschiedenen Materialien zu untersuchen. Dies kann zur Entwicklung neuer Materialien mit spezifischen biologischen Wechselwirkungen oder zur Verbesserung bestehender Materialien führen .
Analytische Chemie
This compound könnte potenzielle Anwendungen in der analytischen Chemie haben, insbesondere in komplexometrischen Titrationen. Obwohl es nicht direkt verwendet wird, könnten seine strukturellen und chemischen Eigenschaften die Entwicklung neuer Reagenzien für die quantitative Analyse von Metallionen in Lösung inspirieren .
Chemieingenieurwesen
Im Chemieingenieurwesen könnten die Prinzipien, die der Wirkung von this compound zugrunde liegen, die Gestaltung von Prozessen und Systemen beeinflussen. So könnten seine zytotoxischen Wirkungen und seine Wechselwirkung mit zellulären Mechanismen für die Entwicklung von Bioreaktoren oder die Synthese von biokompatiblen Materialien relevant sein .
Fortgeschrittene Therapeutika
Schließlich machen die zytotoxischen Eigenschaften von this compound es zu einem Kandidaten für die Entwicklung von fortgeschrittenen Therapeutika. Seine Fähigkeit, spezifische Krebszellen anzugreifen, bietet einen Weg für die Entwicklung gezielter Medikamentenverabreichungssysteme, die zu effektiveren und weniger invasiven Krebsbehandlungen führen könnten .
Wirkmechanismus
Target of Action
Datelliptium Chloride primarily targets the REarranged during Transfection (RET) proto-oncogene . RET is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation . It is a key regulator of invasive and metastatic behaviors in certain types of cancers, such as Medullary Thyroid Carcinoma (MTC) .
Mode of Action
Datelliptium Chloride interacts with its target by stabilizing the RET G-quadruplex structures . This interaction suppresses the transcription of the RET oncogene . The compound is a DNA-intercalating agent derived from ellipticine , which means it inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA.
Biochemical Pathways
The suppression of RET transcription by Datelliptium Chloride affects several biochemical pathways. One significant effect is the reduction of the epithelial-to-mesenchymal transition (EMT) . EMT is a process that allows epithelial cells to assume a mesenchymal phenotype, which enhances their migratory capacity and invasiveness, and is often associated with cancer progression . Additionally, the compound reduces the activation of the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, growth, and survival .
Result of Action
The molecular and cellular effects of Datelliptium Chloride’s action include decreased EMT, reduced spheroid formation, and reduced cell migration . These effects contribute to its anti-tumor activity, as they inhibit the invasive and metastatic behaviors of cancer cells . In vivo studies have shown that the compound can inhibit tumor growth .
Zukünftige Richtungen
Datelliptium Chloride has shown promising results in preclinical in vitro and in vivo models of Medullary Thyroid Carcinoma (MTC) . Future studies could test the combination of selpercatinib or pralsetinib with Datelliptium Chloride to determine if such combinations offer superior antitumor effects compared to monotherapy .
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCICRVXYPSKKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81531-57-9 (Parent) | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105118-14-7 | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DATELLIPTIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5QKF7Q20O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the in vivo administration and pharmacokinetics of Datelliptium Chloride?
A1: A Phase I study investigated the administration of Datelliptium Chloride, hydrochloride via 24-hour continuous intravenous infusion. [] This route of administration and dosage regimen were explored to further understand the drug's pharmacokinetic profile in a clinical setting. For detailed information on the study design and findings, please refer to the cited research article. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



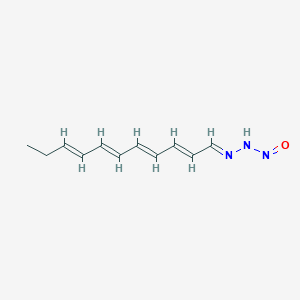
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)
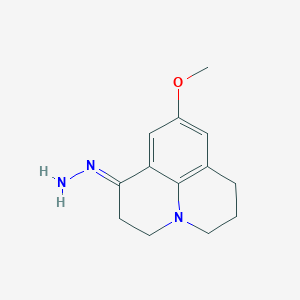
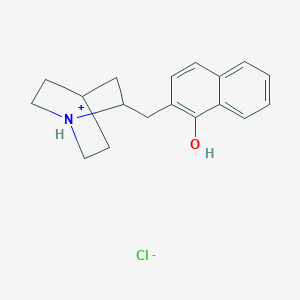

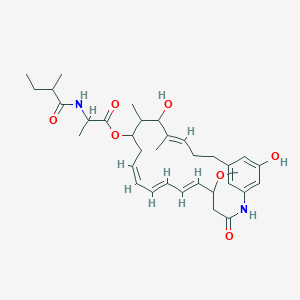
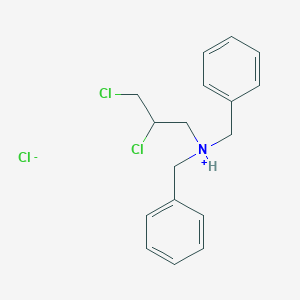
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
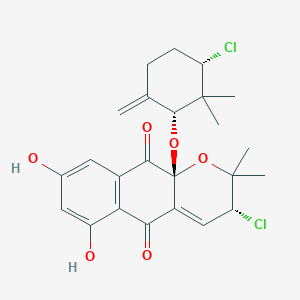
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
![diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride](/img/structure/B217509.png)

